2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylallylidene group, and a hydroxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the condensation of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.
Introduction of Phenylallylidene Group:
Attachment of Hydroxyphenylacetamide Moiety: The final step involves the acylation of the thiazolidinone derivative with 4-hydroxyphenylacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds in the phenylallylidene moiety.
Substitution: The hydroxy group in the hydroxyphenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted hydroxyphenylacetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes, disruption of cell wall synthesis, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Phenylallylidene Derivatives: Studied for their antimicrobial activities.
Hydroxyphenylacetamide Derivatives: Investigated for their anti-inflammatory properties.
Uniqueness
2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is unique due to its combined structural features, which confer a broad spectrum of potential biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.
Properties
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-16-11-9-15(10-12-16)21-18(24)13-22-19(25)17(27-20(22)26)8-4-7-14-5-2-1-3-6-14/h1-12,23H,13H2,(H,21,24)/b7-4+,17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLXIBQGTCSGBQ-GUSDSWBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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